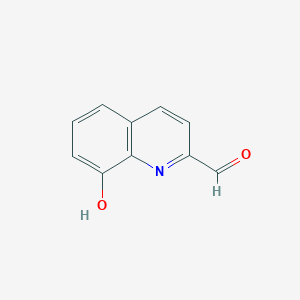

8-Hydroxyquinoline-2-carbaldehyde

Description

Properties

IUPAC Name |

8-hydroxyquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-8-5-4-7-2-1-3-9(13)10(7)11-8/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBPIHCMXPQAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344771 | |

| Record name | 8-Hydroxyquinoline-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14510-06-6 | |

| Record name | 8-Hydroxyquinoline-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxy-2-quinolinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Hydroxyquinoline-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 8-Hydroxyquinoline-2-carbaldehyde (8HQC). 8HQC is a derivative of 8-hydroxyquinoline and serves as a critical building block in medicinal chemistry and materials science.[1][2] Its unique structure, featuring both a hydroxyl and an aldehyde group, allows it to act as an effective metal ion chelator, a property that underpins its diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] This document details the prevalent synthetic methodologies, thorough characterization data, and insights into its mechanism of action for professionals engaged in drug discovery and development.

Physicochemical Properties and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. These values are critical for its identification and application in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₇NO₂ | [1][3] |

| Molecular Weight | 173.17 g/mol | [1][3][4] |

| CAS Number | 14510-06-6 | [1][3] |

| Appearance | Yellow crystalline powder | [5][6] |

| Melting Point | 97-100 °C | [5][7] |

| Solubility | Soluble in DMSO | [1] |

| Purity (HPLC) | ≥98.0% | [3][7] |

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of synthesized this compound. The following tables summarize the characteristic spectroscopic data.

¹H NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| 10.25 | s | 1H | -CHO | [5][8] |

| 9.87 | s | 1H | -CHO | [1] |

| 8.45 (J = 8.5 Hz) | d | 1H | H-3 | [1] |

| 8.35 (J = 8.5 Hz) | d | 1H | Aromatic H | [5][8] |

| 8.18 | s | 1H | Aromatic H | [5][8] |

| 8.09 (J = 8.5 Hz) | d | 1H | Aromatic H | [5][8] |

| 7.66 (t, J = 8.0 Hz) | t | 1H | Aromatic H | [5][8] |

| 7.52–7.21 | m | 4H | Aromatic H | [1] |

| 7.46 (d, J = 8.2 Hz) | d | 1H | Aromatic H | [5][8] |

| 7.31 (d, J = 7.7 Hz) | d | 1H | Aromatic H | [5][8] |

| 5.21 | s | 1H | -OH | [1] |

Infrared (IR) Spectroscopic Data (KBr)

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 3250 | O-H stretch | [1] |

| 1685 | C=O stretch | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound via Oxidation

The most common and well-documented method for the synthesis of this compound is the oxidation of 2-methylquinolin-8-ol using selenium dioxide (SeO₂)[1][8].

Materials:

-

2-methylquinolin-8-ol

-

Selenium dioxide (SeO₂)

-

1,4-dioxane

-

Water

-

Petroleum ether

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

A mixture of 8-hydroxy-2-methylquinoline (e.g., 4 g, 25 mmol), selenium dioxide (e.g., 3.5 g, 31 mmol), water (3 mL), and 1,4-dioxane or 1,4-diethylene glycol (300 mL) is prepared in a round-bottom flask.[8]

-

The reaction mixture is stirred at 80 °C for 24 hours under a nitrogen atmosphere.[8]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove selenium metal by-products.[5][8]

-

The filtrate is then evaporated under reduced pressure to yield the crude product.[8]

-

The resulting solid is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 95:5 v/v) as the eluent.[5][8]

-

The fractions containing the pure product are collected and the solvent is evaporated to afford this compound as yellow needle-like crystals. A yield of approximately 90% can be expected.[8]

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).

-

Analysis: Acquire ¹H NMR spectra on a 400 MHz or 500 MHz spectrometer.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the product.

-

Analysis: Record the IR spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Analysis: Obtain the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Visualizing Key Processes

The following diagrams illustrate the synthesis pathway, a typical characterization workflow, and a conceptual representation of its biological activity.

Biological Activity and Mechanism of Action

This compound's biological activity is largely attributed to its ability to chelate metal ions.[1] The hydroxyl and aldehyde groups form stable complexes with various metal ions, which can modulate the activity of metalloenzymes and other metal-dependent biological processes.[1] This chelating property is central to its potential as an anticancer, antimicrobial, and neuroprotective agent.[1][2] For instance, in cancer cells, it can induce apoptosis through mechanisms involving metal ion chelation.[1] As an iron chelator, it also shows promise in neuroprotective applications, particularly in conditions associated with metal ion dysregulation like Alzheimer's disease.[1]

References

- 1. 8-Hydroxyquinoline-2-carboxaldehyde|CAS 14510-06-6 [benchchem.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 8-Hydroxy-2-quinolinecarboxaldehyde | C10H7NO2 | CID 599342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 8-Hydroxyquinoline-2-carboxaldehyde, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 8-ヒドロキシ-2-キノリンカルボキサルデヒド ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. 8-Hydroxyquinoline-2-carboxaldehyde | 14510-06-6 [chemicalbook.com]

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 8-Hydroxyquinoline-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyquinoline-2-carbaldehyde is a significant heterocyclic compound widely utilized as a precursor in the synthesis of various Schiff bases, metal complexes, and biologically active molecules. Its unique structure, featuring a quinoline core with hydroxyl and aldehyde functional groups, imparts valuable chelating and reactive properties. Despite its extensive use, a definitive single-crystal X-ray diffraction study for this compound is not publicly available. This guide provides a comprehensive overview of its molecular geometry based on theoretical calculations and discusses the experimental methodologies relevant to its structural analysis.

Molecular Structure and Geometry

While experimental crystallographic data for this compound is not available in the crystallographic databases, its molecular geometry can be reliably predicted and analyzed through computational methods such as Density Functional Theory (DFT). DFT calculations provide insights into bond lengths, bond angles, and the overall conformation of the molecule.

A theoretical study on the related compound, 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, utilized DFT calculations to determine its optimized geometry, and similar computational approaches are applicable to the parent compound.[1] These studies, along with general principles of organic chemistry, suggest a planar quinoline ring system. The presence of an intramolecular hydrogen bond between the hydroxyl group at the 8-position and the nitrogen atom of the quinoline ring is a key feature of the 8-hydroxyquinoline scaffold.

The molecular structure of this compound is depicted in the diagram below, illustrating the connectivity of the atoms.

Caption: Molecular structure of this compound.

Predicted Bond Lengths and Angles

Based on DFT calculations of similar 8-hydroxyquinoline derivatives, the following table summarizes the expected ranges for key bond lengths and angles in this compound. These values are theoretical and await experimental verification.

| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |

| C-C (Aromatic) | 1.37 - 1.42 | C-C-C (Aromatic) | 118 - 122 |

| C-N (Ring) | 1.33 - 1.38 | C-N-C (Ring) | 117 - 120 |

| C-O (Hydroxyl) | ~1.36 | C-C-O (Hydroxyl) | ~120 |

| C=O (Aldehyde) | ~1.22 | C-C=O (Aldehyde) | ~124 |

| C-H (Aromatic) | ~1.08 | H-C=O (Aldehyde) | ~116 |

| C-C (Aldehyde) | ~1.48 |

Experimental Protocols for Structural Elucidation

Although a specific crystal structure is not available, the following experimental protocols are standard for determining the crystal and molecular structure of organic compounds like this compound.

Single-Crystal X-ray Diffraction

This is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Experimental Workflow:

Caption: Workflow for single-crystal X-ray diffraction.

Detailed Methodology:

-

Crystal Growth: High-quality single crystals of this compound would be grown, typically by slow evaporation of a suitable solvent (e.g., ethanol, chloroform, or a mixture).

-

Data Collection: A suitable crystal is selected and mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model. The model is refined against the experimental data to obtain the final crystal structure, including atomic coordinates, bond lengths, and bond angles.

Spectroscopic Methods

Spectroscopic techniques provide complementary information about the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the connectivity of atoms in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present, such as the O-H stretch of the hydroxyl group and the C=O stretch of the aldehyde.

Synthesis of this compound

The synthesis of this compound is a key aspect of its chemistry. The diagram below illustrates a common synthetic pathway.

Caption: A common synthetic route to this compound.

Conclusion

While the precise crystal structure of this compound remains to be experimentally determined, computational studies provide a reliable model of its molecular geometry. This guide has summarized the expected structural features and outlined the standard experimental protocols for its definitive characterization. The provided information is valuable for researchers working with this versatile compound in drug design, materials science, and coordination chemistry. Further investigation through single-crystal X-ray diffraction is encouraged to provide a complete and experimentally validated understanding of its solid-state structure.

References

A Technical Guide to the Theoretical and Computational Analysis of 8-Hydroxyquinoline-2-carbaldehyde

Abstract: 8-Hydroxyquinoline-2-carbaldehyde (8-HQ-2-CHO) is a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of advanced materials and biologically active molecules. Its unique structure, featuring a hydroxyl group at the 8-position and a carbaldehyde group at the 2-position, imparts significant metal-chelating properties and a rich chemical reactivity. This technical guide provides an in-depth exploration of the theoretical and computational studies of 8-HQ-2-CHO, targeting researchers, scientists, and professionals in drug development. It covers synthetic protocols, detailed spectroscopic analysis, and a range of computational methodologies including Density Functional Theory (DFT) and molecular docking. The document summarizes key quantitative data in structured tables and employs visualizations to elucidate complex workflows and molecular interactions, offering a comprehensive resource for understanding and utilizing this important molecule.

Introduction

8-Hydroxyquinoline (8-HQ) and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry and materials science due to their extensive biological activities and chemical properties.[1][2] The 8-HQ framework consists of a pyridine ring fused to a phenol, a structure that confers potent metal-chelating capabilities through the nitrogen atom and the adjacent hydroxyl group.[1] This ability to bind a wide range of metal ions, including Cu²⁺, Zn²⁺, and Fe³⁺, is central to many of its applications.[1][3]

Among its many derivatives, this compound stands out due to the reactive aldehyde group at the C2 position. This functional group not only enhances its chemical reactivity but also serves as a critical handle for synthesizing more complex molecules, such as Schiff bases, fluorescent probes, and potential therapeutic agents.[3][4] The compound is a key building block in the development of novel antimicrobial agents, anticancer therapeutics, and metal-protein attenuating compounds (MPACs) for treating neurodegenerative disorders like Alzheimer's disease.[3][5][6] Computational and theoretical studies are indispensable for understanding its molecular structure, electronic properties, and reactivity, thereby guiding the rational design of new functional molecules.

Synthesis and Spectroscopic Characterization

The synthesis and characterization of this compound are foundational steps for its application in further research.

Experimental Protocol: Synthesis

The most common and well-documented method for synthesizing this compound is through the selective oxidation of 2-methylquinolin-8-ol.[3][4]

General Procedure:

-

A mixture of 8-hydroxy-2-methylquinoline (e.g., 4 g, 25 mmol), selenium dioxide (e.g., 3.5 g, 31 mmol), water (3 mL), and 1,4-dioxane or a similar solvent (300 mL) is prepared in a reaction vessel.[4]

-

The mixture is stirred at an elevated temperature (e.g., 80 °C) under a nitrogen atmosphere for approximately 24 hours.[4]

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove solid byproducts.[4]

-

The solvent in the filtrate is removed under reduced pressure (evaporated).[4]

-

The resulting crude solid is purified using silica gel column chromatography, typically with a solvent system like petroleum ether: ethyl acetate (95:5, v/v).[4]

-

The final product is isolated as pure yellow, needle-like crystals.[4]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound.

¹H NMR Spectroscopy The proton nuclear magnetic resonance spectrum provides definitive structural information.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment | Reference |

| 10.25 | singlet | - | 1H (-CHO) | [4] |

| 8.35 | doublet | 8.5 | 1H (aromatic) | [4] |

| 8.18 | singlet | - | 1H (aromatic) | [4] |

| 8.09 | doublet | 8.5 | 1H (aromatic) | [4] |

| 7.66 | triplet | 8.0 | 1H (aromatic) | [4] |

| 7.46 | doublet | 8.2 | 1H (aromatic) | [4] |

| 7.31 | doublet | 7.7 | 1H (aromatic) | [4] |

| Solvent: CDCl₃, Frequency: 400 MHz |

Infrared (IR) Spectroscopy Vibrational spectroscopy identifies key functional groups. The table below compares experimental data for related compounds with theoretical predictions, which are typically scaled to better match experimental values.[5][7]

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical (Scaled) Frequency (cm⁻¹) | Description | Reference |

| ν(O-H) | ~3300-3500 | ~3400 | O-H stretching, often broad | [5] |

| ν(N-H) | 3173 | - | N-H stretching (in hydrazone derivatives) | [5] |

| ν(C=O) | 1656 - 1675 | 1714 | C=O aldehyde/ketone stretching | [5][8] |

| ν(C=N) | ~1604 | - | C=N imine stretching (in derivatives) | [5] |

Computational Methodologies

Computational chemistry provides profound insights into the molecular properties of 8-HQ-2-CHO that are often difficult to probe experimentally.

Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[9][10]

Typical Workflow:

-

Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation. This is commonly performed using functionals like B3LYP with basis sets such as 6-311++G(d,p).[7][11]

-

Frequency Calculations: These calculations are performed on the optimized geometry to confirm it is a true energy minimum and to predict theoretical vibrational spectra (IR and Raman).[12] A scaling factor (e.g., 0.961) is often applied to the calculated frequencies to correct for anharmonicity and basis set deficiencies.[7]

-

Property Calculations: Further analyses are conducted to determine electronic properties, including:

-

Solvent Effects: The influence of different solvents on the molecule's properties can be simulated using models like the Polarizable Continuum Model (PCM).[9][11]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (protein receptor). It is essential in drug discovery for screening potential inhibitors.[13]

Theoretical and Computational Results

DFT calculations provide a wealth of quantitative data regarding the structure and reactivity of 8-HQ-2-CHO.

Molecular Geometry

Optimized geometric parameters define the molecule's three-dimensional structure. The following table presents representative calculated values for the 8-hydroxyquinoline scaffold.

| Parameter | Bond/Angle | Calculated Value | Method |

| Bond Length | C=O | ~1.22 Å | B3LYP/6-31G |

| Bond Length | C-O (hydroxyl) | ~1.36 Å | B3LYP/6-31G |

| Bond Length | C-N (pyridine) | ~1.32 - 1.38 Å | B3LYP/6-31G |

| Bond Angle | C-C-O (aldehyde) | ~124° | B3LYP/6-31G |

| Dihedral Angle | C-C-C=O | ~180° (planar) | B3LYP/6-31G* |

| Note: Values are derived from DFT studies on closely related 8-hydroxyquinoline derivatives and serve as representative estimates.[12] |

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[10] The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[10][14]

Calculated Electronic Properties:

| Parameter | Description | Typical Value (eV) | Reference |

|---|---|---|---|

| E_HOMO | Energy of the highest occupied orbital | -6.0 to -6.5 | [10][15] |

| E_LUMO | Energy of the lowest unoccupied orbital | -1.5 to -2.0 | [10][15] |

| ΔE (Gap) | E_LUMO - E_HOMO | ~4.0 to 5.0 | [10] |

Note: Values are representative for the 8-HQ scaffold and can vary with substituents and computational methods.

Molecular Electrostatic Potential (MEP)

MEP maps visualize the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For 8-HQ-2-CHO, MEP analysis typically shows negative potential around the phenolic oxygen and pyridine nitrogen, highlighting them as key sites for metal chelation and hydrogen bonding.[9]

Applications in Drug Development

The unique properties of 8-HQ-2-CHO make it and its derivatives highly valuable in drug discovery.

Metal Chelation: The primary mechanism of action for many 8-HQ derivatives is their ability to chelate essential metal ions, thereby disrupting metalloenzyme function in pathogens or modulating metal-induced protein aggregation in neurodegenerative diseases.[3] The nitrogen of the quinoline ring and the oxygen of the 8-hydroxyl group form a stable five-membered ring with metal ions.[1]

Antimicrobial and Anticancer Activity: 8-HQ-2-CHO is a precursor for compounds with significant antimicrobial activity against various strains of bacteria, including resistant ones.[6][16] Its derivatives have also been investigated for anticancer properties, often linked to their ability to induce oxidative stress or inhibit key enzymes in cancer cells.[3]

Neurodegenerative Diseases: Derivatives such as 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone (INHHQ) are designed as Metal-Protein Attenuating Compounds (MPACs).[5] These molecules can cross the blood-brain barrier and competitively bind to metal ions like copper and zinc, preventing them from promoting the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[5]

Conclusion

This compound is a molecule of significant scientific interest, underpinned by its versatile chemistry and potent biological activities. Theoretical and computational studies, particularly DFT and molecular docking, have proven to be invaluable tools for elucidating its structural, electronic, and reactive properties. These computational insights provide a rational basis for its use as a scaffold in designing novel therapeutics and functional materials. The synergy between experimental synthesis, spectroscopic characterization, and in-silico analysis continues to drive innovation, solidifying the role of 8-HQ-2-CHO as a cornerstone in modern chemical and pharmaceutical research.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 8-Hydroxyquinoline-2-carboxaldehyde|CAS 14510-06-6 [benchchem.com]

- 4. 8-Hydroxyquinoline-2-carboxaldehyde | 14510-06-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Navigating the Physicochemical Landscape of 8-Hydroxyquinoline-2-carbaldehyde: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 8-Hydroxyquinoline-2-carbaldehyde, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering critical data and detailed experimental protocols to inform formulation development, analytical method design, and stability studies.

Executive Summary

This compound is a versatile heterocyclic compound with significant potential in the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under different environmental conditions, is paramount for its effective application. This guide summarizes the available quantitative and qualitative data, provides detailed methodologies for its characterization, and presents visual workflows to aid in experimental design.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and suitability for various formulations. While comprehensive quantitative data for this compound across a wide range of solvents is not extensively documented in publicly available literature, the following tables provide known values and qualitative information derived from its parent compound, 8-hydroxyquinoline.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility (mg/mL) | Molar Solubility (M) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100[1][2] | 0.577[1] | Ultrasonic assistance may be required. It is recommended to use newly opened, hygroscopic DMSO for optimal dissolution.[1] |

Table 2: Qualitative Solubility of this compound and its Parent Compound (8-Hydroxyquinoline)

| Solvent | This compound | 8-Hydroxyquinoline (Parent Compound) |

| Water | Poorly soluble (inferred) | Insoluble/Sparingly soluble[3][4] |

| Ethanol | Soluble (inferred) | Freely soluble[3][4] |

| Methanol | Soluble (inferred) | Soluble[4] |

| Acetone | Soluble (inferred) | Freely soluble[3] |

| Chloroform | Soluble (inferred) | Freely soluble[3] |

| Benzene | Soluble (inferred) | Freely soluble[3] |

| Ether | Poorly soluble (inferred) | Insoluble[3] |

| Aqueous Mineral Acids | Soluble (inferred) | Freely soluble[3] |

Note: The qualitative solubility for this compound is inferred from the known solubility of its parent compound, 8-hydroxyquinoline, and is provided as a general guideline.

Stability Profile

The chemical stability of this compound is crucial for its storage, handling, and the reliability of experimental results. The following sections detail its known stability characteristics.

Solution Stability

Stock solutions of this compound in DMSO have demonstrated good stability under specific storage conditions.

Table 3: Stability of this compound in DMSO Stock Solution

| Storage Temperature | Storage Period | Recommendations |

| -80°C | 6 months[1] | Seal from moisture.[1] |

| -20°C | 1 month[1] | Seal from moisture.[1] |

Factors Affecting Stability

Several factors can influence the degradation of this compound.

-

pH: The solubility of the parent compound, 8-hydroxyquinoline, is pH-dependent, suggesting that the stability of the title compound may also be influenced by pH.[4]

-

Light: 8-hydroxyquinoline is known to be light-sensitive and can darken upon exposure.[3] It is therefore recommended to protect this compound and its solutions from light.

-

Temperature: While specific data on the thermal degradation of the solid compound is limited, it is a common practice to store it in a cool and dark place.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Thermodynamic (Equilibrium) Solubility Assay

This protocol determines the saturation solubility of the compound.

-

Sample Preparation: Accurately weigh an excess amount of solid this compound into a glass vial.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, various organic solvents) to the vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility of the sample in mg/mL or µM.

Kinetic Solubility Assay

This high-throughput method assesses the solubility of a compound from a DMSO stock solution.

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-20 mM).

-

Assay Plate Preparation: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

-

Buffer Addition: Add the aqueous buffer (e.g., PBS pH 7.4) to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1%).

-

Incubation: Mix the contents and incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).

-

Precipitate Detection/Separation:

-

Nephelometry: Measure the light scattering in each well to detect the formation of a precipitate.

-

Filtration/Centrifugation: Filter the solution through a filter plate or centrifuge the plate to pellet any precipitate.

-

-

Quantification: Analyze the concentration of the compound in the clear supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

Stability Indicating HPLC Method for Stability Studies

This protocol outlines a method to assess the stability of this compound under various stress conditions.

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at elevated temperatures (e.g., 60°C).

-

Oxidation: Treat the compound solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Expose the solid compound and a solution to elevated temperatures (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to a light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[5] A dark control should be run in parallel.

-

-

Sample Analysis: At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to an appropriate concentration.

-

HPLC Analysis:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb. A photodiode array (PDA) detector is recommended to assess peak purity.

-

-

Data Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of any degradation products over time. The method is considered stability-indicating if all major degradation products are well-resolved from the parent peak.

Visualizations

The following diagrams illustrate the experimental workflows and key relationships described in this guide.

References

The Synthetic Landscape of 8-Hydroxyquinoline-2-carbaldehyde and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, renowned for its diverse biological activities, including potent anticancer and antimicrobial properties. At the heart of many of these bioactive molecules lies 8-hydroxyquinoline-2-carbaldehyde, a key intermediate that opens the door to a vast array of chemical modifications. This technical guide provides an in-depth literature review of the synthesis of this compound and its principal derivatives, focusing on detailed experimental protocols, quantitative data, and the underlying signaling pathways affected by these compounds.

Synthesis of this compound: The Foundational Step

The most prevalent and efficient method for the synthesis of this compound is the selective oxidation of the methyl group of 2-methyl-8-hydroxyquinoline. Selenium dioxide (SeO₂) in a dioxane/water mixture is the reagent of choice for this transformation.

Experimental Protocol: Selenium Dioxide Oxidation of 2-Methyl-8-hydroxyquinoline

A solution of 2-methyl-8-hydroxyquinoline (1.0 equivalent) in a mixture of dioxane and water is treated with selenium dioxide (1.1-1.5 equivalents). The reaction mixture is then heated to reflux for a period of 4 to 24 hours. After completion, the reaction is cooled, and the precipitated selenium is filtered off. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound as a yellow solid.[1]

| Reagent/Solvent | Molar Ratio/Concentration | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2-Methyl-8-hydroxyquinoline | 1.0 eq | Reflux (approx. 101) | 24 | 74.5 | [1] |

| Selenium Dioxide | 1.2 eq | ||||

| Dioxane/Water | 50:1 (v/v) | ||||

| 2-Methyl-8-hydroxyquinoline | 1.0 eq | 80 | 20 | 38 | |

| Selenium Dioxide | 1.5 eq | ||||

| Dioxane | - |

Synthesis of Key Derivatives

This compound serves as a versatile precursor for the synthesis of a multitude of derivatives, most notably Schiff bases and hydrazones, which often exhibit enhanced biological activity.

Schiff Base Derivatives

The condensation reaction between this compound and a primary amine readily forms a Schiff base (imine). This reaction is typically carried out in a suitable solvent like ethanol or methanol and can be catalyzed by a few drops of acid.

To a solution of this compound (1.0 equivalent) in ethanol, the respective primary amine (1.0-1.1 equivalents) is added. The mixture is then refluxed for 2-6 hours. Upon cooling, the Schiff base derivative often precipitates out of the solution and can be collected by filtration. If necessary, the product can be further purified by recrystallization.

| Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Various primary amines | Ethanol | Reflux | 2-6 | 51-89 | [2][3] |

Hydrazone Derivatives

Similarly, hydrazone derivatives are synthesized through the condensation of this compound with a hydrazine derivative. These reactions are also typically performed in an alcoholic solvent.

This compound (1.0 equivalent) is dissolved in ethanol, and a solution of the desired hydrazine derivative (1.0 equivalent) in ethanol is added. A catalytic amount of acetic acid is often added, and the mixture is refluxed for 30 minutes to 4 hours. The resulting hydrazone derivative can be isolated by filtration upon cooling and purified by recrystallization.[4]

| Hydrazine Derivative | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Various hydrazides | Ethanol | Reflux | 0.5-4 | Moderate to excellent | [4] |

Biological Activity and Signaling Pathways

Derivatives of this compound exhibit a broad spectrum of biological activities, with their anticancer properties being of particular interest. The mechanism of action often involves the chelation of metal ions, leading to the induction of cellular stress and the modulation of key signaling pathways that regulate cell survival and death.

Apoptosis Induction

A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is often initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that certain quinoline derivatives can activate initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[5][6]

Caption: Apoptosis induction by this compound derivatives.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several studies have indicated that 8-hydroxyquinoline derivatives can inhibit this pathway, leading to decreased cancer cell viability. These compounds may exert their effects by interfering with the phosphorylation cascade at various points, ultimately leading to the downregulation of pro-survival signals.[7][8][9]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK and JNK cascades, are also crucial in regulating cell fate. While often associated with cell survival, sustained activation of the ERK and JNK pathways can promote apoptosis in response to cellular stress. Some 8-hydroxyquinoline derivatives have been shown to induce apoptosis through the activation of ERK and JNK signaling.[10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activation of caspase-8 in drug-induced apoptosis of B-lymphoid cells is independent of CD95/Fas receptor-ligand interaction and occurs downstream of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular targets for cancer therapy in the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. PI3K-AKT-mTOR Compound Library | TargetMol [targetmol.com]

- 10. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The ERK and JNK pathways in the regulation of metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

8-Hydroxyquinoline-2-carbaldehyde: A Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyquinoline-2-carbaldehyde (8-HQ-2-C) is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. As a derivative of 8-hydroxyquinoline (8-HQ), it possesses a unique structural framework that enables it to act as a potent bidentate chelating agent for various metal ions. This metal chelation is central to its diverse biological activities, which span anticancer, antimicrobial, and neuroprotective domains. The aldehyde group at the 2-position not only enhances its biological activity but also serves as a critical synthetic handle for the development of novel derivatives, such as Schiff bases and hydrazones, with improved therapeutic profiles. This document provides an in-depth analysis of the biological activities of 8-HQ-2-C, detailing its mechanisms of action, summarizing quantitative data, outlining key experimental protocols, and visualizing associated pathways to offer a comprehensive resource for researchers in drug discovery and development.

Core Mechanism of Action: Metal Ion Chelation

The primary mechanism underpinning the biological effects of this compound is its ability to function as a bidentate ligand, forming stable complexes with various metal ions.[1] The hydroxyl group at the C-8 position and the carboxaldehyde group at the C-2 position coordinate with metal ions like copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺).[1] This chelation modulates the activity of metalloenzymes and other metal-dependent biological processes, which is crucial for its therapeutic effects.[1] By sequestering and transporting metal ions, 8-HQ-2-C and its derivatives can disrupt cellular homeostasis in pathogenic cells, leading to a range of downstream effects including the generation of reactive oxygen species (ROS), inhibition of critical enzymes, and induction of apoptosis.[1][2]

Figure 1: Metal Chelation by this compound.

Therapeutic Applications and Biological Activities

Anticancer Activity

8-HQ-2-C and its derivatives have demonstrated significant potential as anticancer agents.[1][3] The compound itself has shown remarkable cytotoxicity against various human tumor cell lines.[3] Its anticancer efficacy is often enhanced when complexed with metal ions, particularly copper. These complexes are believed to function as ionophores, transporting copper into cancer cells and disrupting their redox balance, leading to oxidative stress and apoptosis.[1]

Key Findings:

-

In Vitro Cytotoxicity: 8-HQ-2-C exhibited potent in vitro cytotoxicity against a panel of human cancer cell lines, including hepatocellular carcinoma (Hep3B), with an MTS₅₀ value of 6.25±0.034 μg/mL.[3] It also showed activity against MDA231, T-47D, Hs578t, SaoS2, K562, and SKHep1 cell lines.[3]

-

In Vivo Efficacy: In a tumor xenograft model using athymic nude mice, intraperitoneal administration of 8-HQ-2-C at a dose of 10 mg/kg/day for 9 days completely abolished the growth of subcutaneous Hep3B tumors without observable toxicity to vital organs.[3]

-

Copper Complexes: Copper complexes of 8-HQ-2-C derivatives, such as those with thiosemicarbazide (CuHQTS), show strong anticancer activity against cisplatin-resistant prostate cancer cells.[4] These complexes suppress tumor growth in vivo by inhibiting cell proliferation.[4]

-

Mechanism: The anticancer action involves inducing apoptosis and cell cycle arrest.[5][6] Copper complexes, in particular, enhance the generation of reactive oxygen species (ROS), contributing to their cytotoxicity.[1]

Table 1: Anticancer Activity of this compound and its Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| This compound | Hep3B (Hepatocellular Carcinoma) | MTS₅₀ | 6.25 ± 0.034 µg/mL | [3] |

| This compound | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | MTS₅₀ | 12.5–25 µg/mL | [3] |

| This compound | NIH3T3 (Non-tumor) | MTS₅₀ | 7.00 ± 0.051 µg/mL | [3] |

| Copper(II) complexes of 8-HQ hydrazones | A-375 (Melanoma), A-549 (Lung) | IC₅₀ | Low micromolar range | [6] |

| CuHQTS (Copper complex) | Luc-PC3 (Prostate Cancer) | In vivo | Suppressed tumor growth |[4] |

Figure 2: Proposed Anticancer Signaling Pathway.

Antimicrobial Activity

The 8-hydroxyquinoline scaffold is well-known for its broad-spectrum antimicrobial properties, and 8-HQ-2-C is no exception.[1][7][8] Its activity against bacteria and fungi is also linked to its metal chelating ability, which can disrupt essential microbial enzymes that depend on metal cofactors.[9] Derivatives formed via the aldehyde group, such as Schiff bases, often exhibit enhanced antimicrobial potency.[1][10]

Key Findings:

-

Broad Spectrum: 8-HQ and its derivatives are active against various Gram-positive and Gram-negative bacteria, as well as fungi.[9][11][12]

-

Mechanism: The antimicrobial action is attributed to the chelation of metal ions essential for microbial survival and the inhibition of key enzymes.[2][9]

-

Derivative Potency: Synthesized derivatives have shown remarkable antibacterial activity, in some cases superior to standard antibiotics like Penicillin G.[10] For instance, 5,7-dichloro-8-hydroxy-2-methylquinoline, a related compound, showed high inhibitory potential against M. tuberculosis and S. aureus with MIC values in the low micromolar range.[13]

Table 2: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

| Compound/Derivative | Microorganism | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | MIC | 0.1 | [13] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. smegmatis | MIC | 1.56 | [13] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | S. aureus (MSSA) | MIC | 2.2 | [13] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | S. aureus (MRSA) | MIC | 1.1 | [13] |

| 8-O-prenyl derivative (QD-12) | S. aureus (MRSA Biofilm) | MIC | 12.5 |[13] |

Neuroprotective Effects

Metal ion dysregulation is a key factor in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[2][14] 8-HQ-2-C and its derivatives, acting as metal chelators, have emerged as promising neuroprotective agents.[1] They can cross the blood-brain barrier, sequester excess metal ions (like Cu²⁺ and Zn²⁺) that promote the aggregation of amyloid-β plaques, and mitigate oxidative stress.[1][15][16]

Key Findings:

-

Metal Protein Attenuating Compounds (MPACs): Derivatives like 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone (INHHQ) can block the interaction of zinc and copper ions with amyloid-β in vitro.[16]

-

Enzyme Inhibition: A nitrone derivative of 8-HQ-2-C (QN 19) was found to be a potent inhibitor of human butyrylcholinesterase (hBChE) and monoamine oxidase B (hMAO-B), enzymes implicated in the progression of Alzheimer's disease.[15][17][18]

-

Neurogenesis: One derivative, 2-[(dimethylamino)methyl]-8-hydroxyquinoline (DMAMQ), was shown to stimulate neural stem cell proliferation and enhance neurite outgrowth by modulating ROS signaling through the NADPH oxidase (Nox) enzyme family.[19]

-

In Vivo Neuroprotection: The nitrone derivative QN 19 showed neuroprotective properties in a 6-hydroxydopamine cell model of Parkinson's disease and reduced amyloid plaque load in a transgenic mouse model of Alzheimer's disease.[15][17]

Table 3: Neuroprotective Activity of this compound Derivatives

| Derivative | Target/Model | Activity Metric | Value | Reference |

|---|---|---|---|---|

| QN 19 (Nitrone derivative) | Human Butyrylcholinesterase (hBChE) | IC₅₀ | 1.06 ± 0.31 nmol/L | [15][17][18] |

| QN 19 (Nitrone derivative) | Human Monoamine Oxidase B (hMAO-B) | IC₅₀ | 4.46 ± 0.18 µmol/L | [15][17][18] |

| This compound | Human Butyrylcholinesterase (hBChE) | IC₅₀ | 5.26 ± 0.17 µmol/L | [18] |

| INHHQ (Hydrazone derivative) | Amyloid-β aggregation (in vitro) | - | Blocks Zn²⁺ and Cu²⁺ interactions |[16] |

Figure 3: Proposed Neuroprotective Mechanism of 8-HQ-2-C Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of this compound

A common method for synthesizing the title compound involves the oxidation of 2-methylquinolin-8-ol.[1]

-

Reactants: 2-methylquinolin-8-ol, Selenium Dioxide (SeO₂), Dioxane (solvent).

-

Procedure:

-

Dissolve 2-methylquinolin-8-ol in dioxane in a round-bottom flask.

-

Add a stoichiometric amount of selenium dioxide (SeO₂) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux.

-

Maintain the reflux for approximately 24 hours, monitoring the reaction's progress using thin-layer chromatography (TLC).[20]

-

After completion, cool the reaction mixture to room temperature.[20]

-

Filter the mixture to remove the selenium byproduct.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to yield this compound.

-

Synthesis of Schiff Base Derivatives

The aldehyde group at the 2-position is readily condensed with primary amines to form Schiff bases, expanding the compound's therapeutic utility.[1]

-

Reactants: this compound, a primary amine (e.g., thiosemicarbazide, substituted anilines), Ethanol (solvent).

-

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add an equimolar amount of the desired primary amine to the solution.

-

Add a few drops of a catalyst, such as glacial acetic acid, if necessary.

-

Reflux the mixture for several hours, monitoring by TLC until the starting materials are consumed.

-

Cool the reaction mixture. The Schiff base product often precipitates out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[21]

-

Materials: 96-well plates, cancer cell lines, complete cell culture medium, 8-HQ-2-C or derivative stock solution (in DMSO), MTT solution (5 mg/mL), solubilization buffer (e.g., DMSO or acidic isopropanol).[20][21]

-

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[20]

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.[20][21]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[20]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[20]

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Figure 4: Experimental Workflow for Evaluating 8-HQ-2-C Derivatives.

Conclusion

This compound stands out as a privileged scaffold in the landscape of medicinal chemistry. Its profound biological activities are intrinsically linked to its capacity for metal ion chelation, a mechanism that allows it to selectively disrupt pathological processes in cancer cells, microbes, and neurological disorders. The aldehyde functionality provides a convenient point for chemical modification, enabling the synthesis of a vast library of derivatives with fine-tuned potency, selectivity, and pharmacokinetic properties. The compelling in vitro and in vivo data, particularly in oncology and neuroprotection, underscore its significant therapeutic potential. Future research should focus on optimizing derivative structures to enhance target specificity and minimize off-target toxicity, paving the way for the clinical development of this promising class of compounds.

References

- 1. 8-Hydroxyquinoline-2-carboxaldehyde|CAS 14510-06-6 [benchchem.com]

- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-prostate cancer activity of 8-hydroxyquinoline-2-carboxaldehyde-thiosemicarbazide copper complexes in vivo by bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes [frontiersin.org]

- 6. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rroij.com [rroij.com]

- 8. scispace.com [scispace.com]

- 9. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

- 10. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. autechindustry.com [autechindustry.com]

- 13. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A 2-Substituted 8-Hydroxyquinoline Stimulates Neural Stem Cell Proliferation by Modulating ROS Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

Methodological & Application

Application Notes & Protocols: 8-Hydroxyquinoline-2-carbaldehyde as a Fluorescent Sensor for Zinc

These application notes provide a comprehensive overview and detailed protocols for the utilization of 8-Hydroxyquinoline-2-carbaldehyde and its derivatives as fluorescent sensors for the detection of zinc (Zn²⁺). This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

Zinc is an essential trace element vital for numerous biological processes, including gene expression and enzymatic functions.[1] The development of sensitive and selective fluorescent sensors for Zn²⁺ is crucial for understanding its physiological roles and for various applications in environmental and industrial monitoring.[2] Derivatives of 8-hydroxyquinoline (8-HQ) are effective fluorescent chemosensors due to their ability to form stable complexes with metal ions, leading to significant changes in their fluorescence properties.[2][3] this compound, often used in the form of its Schiff base derivatives, serves as a "turn-on" fluorescent sensor for Zn²⁺.[1][4] The chelation with Zn²⁺ restricts intramolecular rotation and inhibits non-radiative decay pathways, resulting in a significant enhancement of fluorescence intensity.[1]

Principle of Detection: Chelation-Enhanced Fluorescence

The sensing mechanism of 8-hydroxyquinoline-based sensors for Zn²⁺ typically involves a process known as Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the 8-hydroxyquinoline moiety is often weakly fluorescent due to processes like Excited-State Intramolecular Proton Transfer (ESIPT) between the hydroxyl group and the quinoline nitrogen.[1][4]

Upon the addition of Zn²⁺, the ion coordinates with the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. This chelation forms a rigid five-membered ring structure.[1] The formation of this stable complex with Zn²⁺ inhibits the ESIPT process and restricts intramolecular rotations, which in turn blocks non-radiative decay channels and leads to a significant enhancement in fluorescence intensity, providing a "turn-on" signal for zinc detection.[1][4] Some derivatives may also exhibit Aggregation-Induced Emission (AIE) upon complexation with zinc, further enhancing the fluorescent signal in aqueous media.[1][4]

Quantitative Data Summary

The performance of 8-hydroxyquinoline-based fluorescent sensors for zinc can be summarized by several key parameters. The following table presents data for a representative Schiff-base derivative of this compound.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~360 nm | [5] |

| Emission Wavelength (λem) | ~500-530 nm | [5] |

| Stokes Shift | >150 nm | [6] |

| Detection Limit (LOD) | 2.1 x 10⁻⁸ M to 2.3 nM | [6][7] |

| Solvent System | THF/H₂O or Ethanol/H₂O | [4][5] |

| Binding Stoichiometry (Sensor:Zn²⁺) | 2:1 or 1:1 | [4][5] |

| Response Time | Rapid | [8] |

Experimental Protocols

The following protocols provide a general framework for using an this compound derivative as a fluorescent sensor for Zn²⁺.

-

This compound derivative (Sensor)

-

Zinc Chloride (ZnCl₂) or Zinc Acetate (Zn(Ac)₂)

-

HEPES buffer

-

Solvents: Tetrahydrofuran (THF), Ethanol, and Deionized Water

-

Other metal salts for selectivity studies (e.g., CoCl₂, CuCl₂, NaCl, KCl, CaCl₂, MgCl₂)

-

Fluorometer

-

pH meter

-

Standard laboratory glassware

-

Sensor Stock Solution (e.g., 1 mM): Dissolve an appropriate amount of the this compound derivative in THF or ethanol to prepare a stock solution. Store in the dark to prevent photodegradation.

-

Zinc Stock Solution (e.g., 10 mM): Prepare a stock solution of ZnCl₂ or Zn(Ac)₂ in deionized water.

-

Buffer Solution: Prepare a HEPES buffer solution (e.g., 20 mM, pH 7.4) in deionized water.

-

Working Solutions: Prepare working solutions of the sensor and zinc by diluting the stock solutions with the appropriate solvent system (e.g., THF/H₂O, 3:7, v/v with HEPES buffer).[4]

-

To a quartz cuvette, add the working solution of the sensor.

-

Record the initial fluorescence spectrum of the sensor solution. The excitation wavelength should be set according to the sensor's properties (e.g., ~360 nm).

-

Incrementally add aliquots of the zinc working solution to the cuvette.

-

After each addition, mix the solution thoroughly and allow it to incubate for a short period (e.g., 5 minutes) at room temperature.

-

Record the fluorescence emission spectrum after each addition. A significant increase in fluorescence intensity at the characteristic emission wavelength (e.g., ~515 nm) indicates the presence of zinc.[9]

-

For quantitative analysis, a calibration curve can be constructed by plotting the fluorescence intensity at the emission maximum against the concentration of Zn²⁺.

To evaluate the selectivity of the sensor for Zn²⁺, the fluorescence response should be tested in the presence of other common metal ions.

-

Prepare solutions of various metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Co²⁺, Cu²⁺, Ni²⁺, Fe³⁺, Al³⁺) at concentrations significantly higher than that of Zn²⁺.

-

To separate cuvettes containing the sensor solution, add a specific concentration of Zn²⁺.

-

To these cuvettes, add a high concentration of the interfering metal ions.

-

Measure the fluorescence intensity and compare it to the intensity of the sensor with Zn²⁺ alone. Minimal changes in fluorescence indicate high selectivity. Note that ions like Co²⁺ and Cu²⁺ may cause some interference.[4]

Applications

The high sensitivity and selectivity of this compound-based sensors make them suitable for a variety of applications:

-

Biological Research: Monitoring and imaging of Zn²⁺ in living cells to study its role in cellular processes.[6]

-

Drug Development: Screening for compounds that modulate zinc homeostasis.

-

Environmental Monitoring: Detection of zinc contamination in water and soil samples.[8]

-

Industrial Quality Control: Measuring zinc levels in various products.

These protocols and notes provide a foundational guide for utilizing this compound and its derivatives as fluorescent sensors for zinc. Researchers are encouraged to optimize the experimental conditions based on their specific application and instrumentation.

References

- 1. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dr.ichemc.ac.lk [dr.ichemc.ac.lk]

- 3. rroij.com [rroij.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A single 8-hydroxyquinoline-appended bile acid fluorescent probe obtained by click chemistry for solvent-dependent and distinguishable sensing of zinc(II) and cadmium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application of 8-Hydroxyquinoline-2-carbaldehyde in the Synthesis of Schiff Base Ligands: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, characterization, and application of Schiff base ligands derived from 8-Hydroxyquinoline-2-carbaldehyde. It is intended to serve as a practical guide, offering detailed experimental protocols and summarizing key data to facilitate research and development in medicinal chemistry and materials science. The unique chelating properties of the 8-hydroxyquinoline moiety, combined with the versatility of the azomethine group in Schiff bases, make these compounds highly valuable for developing novel therapeutic agents and functional materials.

Introduction

8-Hydroxyquinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and neuroprotective effects.[1][2][3] The condensation of this compound with various primary amines yields Schiff base ligands, which are excellent chelating agents capable of forming stable complexes with a variety of metal ions.[4] These metal complexes often exhibit enhanced biological activity compared to the free ligands, a phenomenon attributed to factors such as increased lipophilicity and altered redox potentials.[5][6] This application note focuses on the synthesis of such Schiff base ligands and their metal complexes, with a particular emphasis on their potential as anticancer agents.

Data Presentation

The following tables summarize key quantitative data from representative studies on Schiff base ligands derived from this compound and their metal complexes.

Table 1: Synthesis and Characterization of Representative Schiff Base Metal Complexes [5][7]

| Complex | Ligand (L) | Yield (%) | Color | Molecular Formula | Elemental Analysis (Calculated/Found, %) | Mass Spectrometry (m/z) |

| Cu₂(L1)₄ | L1 | 35 | - | C₆₈H₈₀N₁₂O₄Cu₂·0.5H₂O | C: 64.54/64.4, H: 6.45/6.5, N: 13.28/13.2 | Calculated: 628.26, Found: 627.79 [M+2H]²⁺ |

| Cu₂(L2)₄ | L2 | 56 | - | C₆₄H₇₂N₁₂O₈Cu₂·2.0H₂O | C: 59.11/59.0, H: 5.89/5.7, N: 12.92/12.7 | Calculated: 632.22, Found: 631.82 [M+2H]²⁺ |

| Zn(L1)₂ | L1 | 89 | - | C₃₄H₄₀N₆O₂Zn·0.3H₂O | C: 64.26/64.3, H: 6.44/6.5, N: 13.22/13.1 | Calculated: 629.11, Found: 629.26 [M+H]⁺ |

L1 and L2 are Schiff bases derived from the condensation of this compound with amines containing piperidine and morpholine moieties, respectively.[5][7]

Table 2: Spectroscopic Data for Representative Cu(II) Complexes [7]

| Complex | Solvent | UV-vis λₘₐₓ (nm) (ε, M⁻¹cm⁻¹) | FTIR ν(C=N) (cm⁻¹) |

| Cu₂(L1)₄ | DMSO | 268 (37291), 312 (sh), 422 (2383) | 1636 |

| CH₂Cl₂ | 271 (41828), 309 (sh), 412 (5199) | ||

| Cu₂(L2)₄ | DMSO | 297 (53105), 308 (sh), 422 (3368) | 1632 |

| CH₂Cl₂ | 268 (30435), 305 (sh), 423 (3278) |

Table 3: In Vitro Cytotoxicity Data (IC₅₀, µM) of Schiff Base Metal Complexes [5][8]

| Compound | A375 (Malignant Melanoma) | HaCaT (Non-cancerous Keratinocytes) |

| Cu₂(L1)₄ | < 10 | - |

| Cu₂(L2)₄ | < 10 | - |

| Zn(L1)₂ | < 10 | - |

| Cisplatin | ~2x less cytotoxic than Cu(II) complexes | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis of Schiff base ligands from this compound and their subsequent complexation with metal ions, based on established literature procedures.[5][7]

Protocol 1: General Synthesis of Schiff Base Ligands (L1-L3)

-

To a solution of the appropriate amine (1 mmol) and potassium hydroxide (1 mmol) in ethanol or methanol, add this compound (1 mmol).

-

Stir the resulting solution at room temperature for 1-2 hours.

-

The formation of the Schiff base ligand can be monitored by thin-layer chromatography.

-

The ligand can be used in the next step without further purification or isolated if required.

Protocol 2: Synthesis of Cu(II) Complexes (e.g., Cu₂(L1)₄)

-

To a methanolic solution of the appropriate amine (2 mmol) and potassium hydroxide (2 mmol), add this compound (2 mmol).

-

Stir the resulting orange solution for 1 hour at room temperature.

-

Add CuCl₂ (1 mmol) to the solution and continue stirring at room temperature for another hour.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the resulting precipitate in dichloromethane, filter to remove any insoluble impurities, and recrystallize from n-hexane to obtain the pure complex.

Protocol 3: Synthesis of Zn(II) Complexes (e.g., Zn(L1)₂)

-

To an ethanolic solution of the appropriate amine (2 mmol) and potassium hydroxide (2 mmol), add this compound (2 mmol).

-

Stir the resulting orange solution for 1 hour at room temperature.

-

Add ZnCl₂ (1 mmol) to the solution and continue stirring at room temperature for an additional hour.

-

Remove the solvent by evaporation.

-

Dissolve the precipitate in dichloromethane, filter, and recrystallize from diethyl ether to yield the final product.

Protocol 4: Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the structure of the synthesized ligands and complexes.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the characteristic vibrational frequencies, particularly the imine (C=N) bond formation.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is employed to determine the molecular weight of the synthesized compounds.

-

Elemental Analysis: Carbon, Hydrogen, and Nitrogen (CHN) analysis is performed to ascertain the elemental composition and purity of the compounds.

-

UV-Visible Spectroscopy: The electronic absorption spectra of the ligands and their metal complexes are recorded to study their electronic properties.

Visualizations

The following diagrams illustrate the synthesis workflow and a proposed mechanism of action for the anticancer activity of the synthesized Schiff base complexes.

Caption: General synthesis of Schiff base ligands.

Caption: Experimental workflow for synthesis and evaluation.

Caption: Proposed anticancer signaling pathway.

Conclusion

Schiff base ligands derived from this compound are versatile building blocks for the synthesis of novel metal complexes with significant therapeutic potential. The straightforward synthetic protocols and the tunability of their chemical and biological properties by varying the amine precursor and the metal center make them attractive candidates for drug discovery and development. The information provided in this document serves as a foundational resource for researchers aiming to explore the rich chemistry and diverse applications of these promising compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]

- 4. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. New ternary Fe(III)-8-hydroxyquinoline-reduced Schiff base complexes as selective anticancer drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Metal Ion Detection Using 8-Hydroxyquinoline-2-carbaldehyde

Introduction

8-Hydroxyquinoline-2-carbaldehyde (8-HQ-2-CHO) is a versatile precursor molecule used in the synthesis of highly sensitive and selective chemosensors for the detection of various metal ions.[1] As a derivative of 8-hydroxyquinoline (8-HQ), a well-known metal-chelating agent, 8-HQ-2-CHO serves as a foundational building block for creating sophisticated probes.[2][3] The aldehyde group at the 2-position is highly reactive and allows for the straightforward synthesis of derivatives, most commonly Schiff bases, which can be tailored to detect specific metal ions such as Zinc (Zn²⁺), Copper (Cu²⁺), Aluminum (Al³⁺), and Cadmium (Cd²⁺).[1][4][5][6]

Detection methods primarily rely on fluorescence spectroscopy and colorimetric analysis. The interaction between the 8-HQ-2-CHO derivative and a target metal ion induces a measurable change in the molecule's photophysical properties, such as the "turn-on" of fluorescence or a distinct color change visible to the naked eye.[1][4] This response is triggered by the chelation of the metal ion, which involves the hydroxyl group and the nitrogen atom of the quinoline ring, forming a stable complex that alters the electronic state of the molecule.[1][7] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the detection and quantification of metal ions.

Principle of Detection: Chelation-Induced Signal

The fundamental principle behind the detection mechanism is the chelation of a metal ion by a ligand derived from this compound. The 8-hydroxy and the imine nitrogen (in the case of a Schiff base derivative) act as a bidentate ligand, binding to the metal ion. This binding event restricts intramolecular rotations and can disrupt processes like Excited-State Intramolecular Proton Transfer (ESIPT), leading to a significant enhancement in fluorescence emission.[3][4] In other cases, the coordination alters the electronic absorption spectrum, resulting in a color change.[8]

Caption: General mechanism of metal ion detection.

Application Note 1: Fluorescent Detection of Zinc (Zn²⁺) Ions

Zinc is an essential trace element in biological systems, and developing sensors for its detection is of significant interest. Derivatives of 8-HQ-2-CHO can act as "turn-on" fluorescent probes for Zn²⁺.[4] In its free state, the probe exhibits weak fluorescence due to an active ESIPT process. Upon binding with Zn²⁺, the ESIPT process is suppressed, and the formation of a rigid complex leads to a significant enhancement in fluorescence intensity, often in the orange or green spectrum.[1][4]

Workflow for Fluorescent Zn²⁺ Detection

Caption: Workflow for fluorescent metal ion detection.

Application Note 2: Colorimetric Detection of Copper (Cu²⁺) Ions

Copper is another vital yet potentially toxic metal ion. 8-HQ-2-CHO derivatives can serve as effective colorimetric probes for Cu²⁺. The detection is typically based on a distinct color change that can be observed visually and quantified using a UV-Vis spectrophotometer.[9] For example, a solution of the probe might be colorless and turn yellow or purple upon the addition of Cu²⁺ ions.[1][9] This change corresponds to the formation of a new absorption band at a longer wavelength in the visible spectrum.[8]

Logic of Colorimetric Cu²⁺ Detection

Caption: Logical flow of selective colorimetric detection.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Chemosensor

This protocol describes the synthesis of a fluorescent chemosensor for Zn(II) detection via the aldimine condensation of this compound with an amine.[4]

Materials:

-

This compound

-

A primary amine (e.g., 4-(1,2,2-triphenylvinyl)benzenamine as described in the literature[4])

-

Toluene, anhydrous

-

Standard laboratory glassware, heating mantle, and magnetic stirrer

Procedure:

-

Dissolve this compound (0.20 mmol) in 1 mL of toluene in a round-bottom flask.

-

In a separate vial, dissolve the primary amine (0.20 mmol) in 1 mL of toluene.

-

Add the amine solution to the flask containing this compound.

-

Stir the mixture and heat it to 105 °C for 4 hours under an inert atmosphere.

-

After cooling to room temperature, allow the solvent to evaporate slowly over 1-2 days.

-

The resulting crystals of the Schiff base product can be collected.

Protocol 2: General Procedure for Fluorescent Metal Ion Detection

This protocol provides a general method for quantifying metal ions using a synthesized 8-HQ-2-CHO-based fluorescent probe.

Materials:

-

Synthesized chemosensor (probe)

-

Dimethyl sulfoxide (DMSO) or other suitable organic solvent

-

Aqueous buffer (e.g., THF/H₂O mixture, HEPES buffer at physiological pH)[4][10]

-

Stock solutions of metal ion salts (e.g., ZnCl₂, CuCl₂, etc.)

-

96-well microplate (black, for fluorescence)

-

Spectrofluorometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the chemosensor (e.g., 1 mM) in DMSO.

-

Prepare stock solutions of various metal ions (e.g., 10 mM) in the chosen aqueous buffer.

-

Prepare a working solution of the sensor by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 10 µM).[11]

-

-

Assay Setup:

-